molecular formula C13H18O4 B14348478 2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- CAS No. 91735-54-5

2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl-

Cat. No.: B14348478
CAS No.: 91735-54-5
M. Wt: 238.28 g/mol
InChI Key: YHDSGONJGVGLSS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenol derivative and a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans.

Scientific Research Applications

2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound shares a similar core structure but lacks the methoxy and hydroxyl groups.

    2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: This compound has additional methoxy groups at different positions on the benzopyran ring.

Uniqueness

2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and hydroxyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91735-54-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

5,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C13H18O4/c1-13(2)6-5-8-9(17-13)7-10(15-3)11(14)12(8)16-4/h7,14H,5-6H2,1-4H3

InChI Key

YHDSGONJGVGLSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C(=C(C=C2O1)OC)O)OC)C

Origin of Product

United States

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